Lipophilicity as a Determinant of CNS Permeability: Log P Comparison vs. Carboxylic Acid Analog
For CNS-targeted programs, the lipophilicity of a compound is a primary determinant of its ability to cross the blood-brain barrier. Ethyl octahydro-2H-quinolizine-3-carboxylate exhibits a calculated consensus Log P of 1.97 . This value falls within the optimal range (Log P = 1-3) for CNS penetration, in contrast to the corresponding carboxylic acid derivative, which would be significantly more polar and predominantly ionized at physiological pH, thereby severely limiting passive diffusion into the CNS. This quantitative difference in lipophilicity provides a clear, verifiable basis for selecting the ethyl ester over the free acid for neurological applications.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 1.97 (Consensus Log P) |
| Comparator Or Baseline | Octahydro-2H-quinolizine-3-carboxylic acid (free acid analog) - Estimated to be < 0 (due to ionization and polarity) |
| Quantified Difference | > 2 Log units |
| Conditions | In silico prediction (multiple methods) |
Why This Matters
This difference directly informs procurement decisions for CNS drug discovery programs where adequate BBB penetration is a critical go/no-go criterion.
